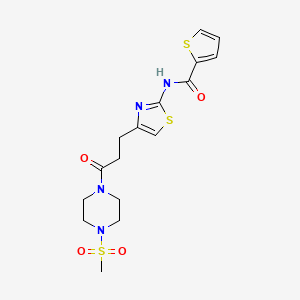

N-(4-(3-(4-(甲基磺酰基)哌嗪-1-基)-3-氧代丙基)噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

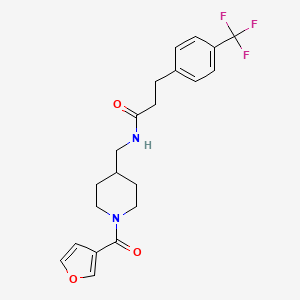

The synthesis of novel carboxamide compounds, including the one specified in the command prompt, involves a multi-step process. The compounds 19a-19j, 20a-20j, and 22a-22d, which contain piperazine and arylsulfonyl moieties, were successfully synthesized through a series of chemical reactions. The synthesis process for similar compounds typically includes the formation of a piperazine ring, the introduction of arylsulfonyl groups, and the final attachment of the carboxamide functionality. These steps are carefully designed to ensure the correct assembly of the molecular structure, which is crucial for the biological activity of the compounds .

Molecular Structure Analysis

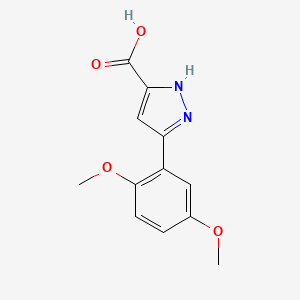

The molecular structure of "N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide" is characterized by the presence of a piperazine ring bonded to a methylsulfonyl group, a thiazole ring, and a thiophene ring linked through a carboxamide group. The structural features of these compounds are significant as they contribute to the biological activity observed. The 3D-QSAR model mentioned in the study provides insights into the relationship between the molecular structure and the biological activity, which is essential for the optimization of these compounds as potential fungicides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired biological activities. The bioassay results indicated that the synthesized compounds showed promising herbicidal and antifungal activities. The specific chemical reactions that lead to the formation of the carboxamide compounds are not detailed in the abstract, but they typically involve the formation of the core rings followed by the attachment of functional groups that are essential for the biological activity. The competitive inhibition of the D1 protease by one of the compounds suggests that the chemical structure is well-suited for interacting with the target enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are directly related to their biological activities. While the abstracts do not provide specific details about these properties, they are typically characterized by their solubility, stability, and reactivity, which are important for their function as herbicides and fungicides. The compounds' ability to inhibit KARI at a specific concentration indicates that their physical and chemical properties are conducive to their activity as enzyme inhibitors .

科学研究应用

合成和生物活性

微波辅助合成和生物筛选: 一项研究展示了含有各种部分的杂化分子的微波辅助合成,包括哌嗪和噻唑单元,类似于所讨论的化合物。这些分子被筛选出具有抗菌、抗脂肪酶和抗脲酶的活性,其中一些对抗测试微生物表现出良好至中等的抗菌活性,表明它们在开发新型抗菌剂方面具有潜力 (Başoğlu 等人,2013).

抗癌和抗疟疾应用: 另一项研究重点关注了从视那金酮和凯林酮衍生的新型化合物的合成,其中包含具有显著抗炎和镇痛特性的苯并二呋喃基和噻唑并嘧啶衍生物。一些化合物表现出很高的抑制活性,显示出作为 COX-2 抑制剂及其镇痛和抗炎特性的潜力 (Abu‐Hashem 等人,2020).

抗菌活性: 探索了官能化新型 β-内酰胺和噻唑烷基接枝的四氢苯并噻吩的合成和抗菌活性,显示出对抗菌和真菌菌株的显着活性。这项研究突出了该化合物在解决抗菌素耐药性方面的潜力 (Babu 等人,2013).

杀真菌剂和除草剂活性: 合成了含有哌嗪和芳基磺酰基部分的甲酰胺化合物,并评估了它们的除草剂和抗真菌活性。一些化合物表现出比市售杀真菌剂更好的活性,表明它们在农业病虫害防治中的应用 (Wang 等人,2016).

分子相互作用和合成方法

抗增殖和抗艾滋病活性: 一项关于 2-哌嗪-1,3-苯并[d]噻唑衍生物合成的研究评估了它们对人肿瘤衍生细胞系的体外抗增殖活性及其抗艾滋病活性。这说明了该化合物在癌症和艾滋病毒研究中的相关性,一些衍生物显示出显着的潜力 (Al-Soud 等人,2010).

对映选择性催化: 使用 l-哌嗪-2-羧酸衍生的 N-甲酰胺作为 N-芳基亚胺氢硅烷化的对映选择性很高的路易斯碱催化剂展示了一种合成应用,强调了哌嗪衍生物在催化中的重要性 (Wang 等人,2006).

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets through various mechanisms depending on their specific structure and the nature of the target .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

属性

IUPAC Name |

N-[4-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-27(23,24)20-8-6-19(7-9-20)14(21)5-4-12-11-26-16(17-12)18-15(22)13-3-2-10-25-13/h2-3,10-11H,4-9H2,1H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFSHZVBKOSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)